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Compound of Interest

Compound Name: (S)-1-(3-methoxyphenyl)ethanol

Cat. No.: B170059 Get Quote

(S)-1-(3-methoxyphenyl)ethanol: A Comprehensive
Technical Guide
Introduction

(S)-1-(3-methoxyphenyl)ethanol is a chiral secondary alcohol that has emerged as a critical

building block in the synthesis of significant pharmaceutical compounds.[1] Its molecular

architecture, which includes a methoxy group on the phenyl ring and a stereodefined hydroxyl

group, makes it an invaluable synthon for creating more complex, enantiomerically pure

molecules.[1] The high enantiopurity of this alcohol is paramount for the efficacy and safety of

the final drug products.[1] Notably, it serves as a key precursor in the synthesis of (S)-

rivastigmine, an acetylcholinesterase inhibitor for the management of Alzheimer's disease, and

Lusutrombopag, a medication for treating thrombocytopenia.[1][2] It is also identified as

Rivastigmine EP Impurity G, underscoring its importance in the quality control of this

pharmaceutical.[3][4][5]

Chemical Structure and Stereochemistry
(S)-1-(3-methoxyphenyl)ethanol possesses a single stereocenter at the carbinol carbon (C1),

the carbon atom bonded to the hydroxyl group. The "(S)" designation in its name denotes the

specific spatial arrangement of the groups attached to this chiral center, as defined by the

Cahn-Ingold-Prelog (CIP) priority rules.
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Molecular Structure: The molecule consists of a phenyl ring substituted with a methoxy group (-

OCH₃) at the meta-position (position 3). An ethanol group is attached to the phenyl ring at

position 1, with the hydroxyl (-OH) group and a methyl (-CH₃) group bonded to the chiral

carbon.

Stereochemistry: The absolute configuration is determined by assigning priorities to the four

substituents attached to the chiral carbon:

-OH (highest priority, highest atomic number)

-C₆H₄OCH₃ (phenyl ring)

-CH₃ (methyl group)

-H (lowest priority)

When viewing the molecule with the lowest priority group (Hydrogen) pointing away from the

observer, the sequence from the highest priority group to the lowest (1 → 2 → 3) proceeds in a

counter-clockwise direction, thus assigning the (S) configuration.
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Figure 1: Chemical Structure and CIP Priority
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Figure 1: Structure and CIP Priority
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Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of 1-(3-methoxyphenyl)ethanol are well-

documented, providing essential data for its identification and use in research and

development.

Table 1: Physicochemical Properties

Property Value Reference(s)

Molecular Formula C₉H₁₂O₂ [2][4][6]

Molecular Weight 152.19 g/mol [2][4][6]

CAS Number 23308-82-9 (Racemate) [2][4][7]

129940-69-8 ((S)-enantiomer) [6]

Appearance Colorless to light yellow liquid [2][7]

Boiling Point 248.3 °C at 760 mmHg [7]

Flash Point 104 °C [2]

Density 1.053 g/cm³ [7]

Refractive Index 1.521 [7]

Specific Optical Rotation

([α]D²⁵)

-30.4° (c=1.00 in CHCl₃) for

(S)-isomer
[8]

Table 2: NMR Spectroscopic Data for (S)-1-(3-methoxyphenyl)ethanol
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Nucleus
Chemical Shift (δ,
ppm) in DMSO-d₆

Multiplicity /
Coupling Constant
(J, Hz)

Reference(s)

¹³C NMR

150.57, 130.52,

129.82, 128.68,

124.80, 122.25, 68.28,

26.21

- [8]

¹H NMR 7.71 s [8]

7.65 d, J = 3.0 [8]

7.55 - 7.60 m [8]

5.41 d, J = 3.0 [8]

4.82 - 4.86 m [8]

1.37 d, J = 3.0 [8]

Experimental Protocols
The synthesis and resolution of (S)-1-(3-methoxyphenyl)ethanol can be achieved through

various methods, including asymmetric synthesis and enzymatic kinetic resolution.

Protocol 1: Synthesis via Asymmetric Bioreduction
This protocol describes the enantioselective synthesis of (S)-1-(3-methoxyphenyl)ethanol
from 3-methoxyacetophenone using a carbonyl reductase enzyme. Biocatalytic reduction offers

high enantioselectivity under mild reaction conditions.[2]

Materials:

3-methoxyacetophenone

Carbonyl reductase from Novosphingobium sp. (NoCR)[2]

Formate dehydrogenase (FDH)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.rsc.org/suppdata/d3/ob/d3ob00371j/d3ob00371j1.pdf
https://www.rsc.org/suppdata/d3/ob/d3ob00371j/d3ob00371j1.pdf
https://www.rsc.org/suppdata/d3/ob/d3ob00371j/d3ob00371j1.pdf
https://www.rsc.org/suppdata/d3/ob/d3ob00371j/d3ob00371j1.pdf
https://www.rsc.org/suppdata/d3/ob/d3ob00371j/d3ob00371j1.pdf
https://www.rsc.org/suppdata/d3/ob/d3ob00371j/d3ob00371j1.pdf
https://www.rsc.org/suppdata/d3/ob/d3ob00371j/d3ob00371j1.pdf
https://www.benchchem.com/product/b170059?utm_src=pdf-body
https://www.benchchem.com/product/b170059?utm_src=pdf-body
https://www.smolecule.com/products/s1894665
https://www.smolecule.com/products/s1894665
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NADH (cofactor)

Sodium formate

Phosphate buffer (e.g., 100 mM, pH 7.0)

Ethyl acetate

Anhydrous sodium sulfate

Rotary evaporator

Chromatography column (Silica gel)

Procedure:

Prepare a reaction mixture in a phosphate buffer containing 3-methoxyacetophenone (e.g.,

200 g/L).

Add the carbonyl reductase (NoCR) and formate dehydrogenase (FDH) to the mixture.

Add a catalytic amount of NADH and an excess of sodium formate, which serves as the

sacrificial substrate for NADH regeneration by FDH.

Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor

the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

Once the conversion of the ketone to the alcohol is complete (typically >99% conversion with

>99% ee), terminate the reaction.[2]

Extract the product from the aqueous mixture using ethyl acetate (3x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

Purify the resulting crude oil via silica gel column chromatography to yield pure (S)-1-(3-
methoxyphenyl)ethanol.[8]
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Figure 2: Asymmetric Bioreduction Workflow
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Figure 2: Asymmetric Bioreduction Workflow

Protocol 2: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a robust method for separating a racemic mixture. This protocol employs a

lipase to selectively acylate one enantiomer, allowing for the separation of the unreacted

enantiopure alcohol.[9]

Materials:

Racemic (±)-1-(3-methoxyphenyl)ethanol
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Lipase (e.g., from Pseudomonas cepacia or Candida antarctica Lipase B)[9][10]

Acyl donor (e.g., vinyl acetate)[11]

Anhydrous organic solvent (e.g., hexane, MTBE)[9][11]

Molecular sieves (optional, to ensure anhydrous conditions)

Reaction vessel

Orbital shaker or magnetic stirrer

Procedure:

Dissolve racemic 1-(3-methoxyphenyl)ethanol (1 equivalent) in the chosen anhydrous

organic solvent in a reaction vessel.

Add the acyl donor, vinyl acetate (2.2 equivalents).[9]

Add the lipase (e.g., 20-40 mg per mmol of substrate).[9]

Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure mixing.

Maintain the reaction at a constant temperature (e.g., room temperature to 40 °C).[11]

Monitor the reaction progress by chiral GC or HPLC. The goal is to reach approximately 50%

conversion, which theoretically provides the highest enantiomeric excess for both the

product and the remaining starting material.

Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

Remove the solvent under reduced pressure.

Separate the resulting ester ((R)-1-(3-methoxyphenyl)ethyl acetate) from the unreacted

alcohol ((S)-1-(3-methoxyphenyl)ethanol) using silica gel column chromatography.
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Figure 3: Lipase-Catalyzed Kinetic Resolution
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Figure 3: Lipase-Catalyzed Kinetic Resolution

Applications in Drug Development
The primary value of (S)-1-(3-methoxyphenyl)ethanol lies in its role as a chiral intermediate

for active pharmaceutical ingredients (APIs).

(S)-Rivastigmine: This compound is a crucial precursor for the synthesis of (S)-rivastigmine,

a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and

Parkinson's diseases. The stereochemistry of the final drug is critical for its therapeutic

activity.[1][12]
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Lusutrombopag: It is also a key starting material in the synthesis of Lusutrombopag, a

thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver

disease.[2]

Other Applications: The compound is also used as a reactant in the preparation of 2,3-

dihydroimidazo[1,2-a]pyridines, which function as enantioselective acyl transfer catalysts,

further highlighting its utility in asymmetric synthesis.[3][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(S)-1-(3-methoxyphenyl)ethanol chemical structure and
stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170059#s-1-3-methoxyphenyl-ethanol-chemical-
structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b170059#s-1-3-methoxyphenyl-ethanol-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b170059#s-1-3-methoxyphenyl-ethanol-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b170059#s-1-3-methoxyphenyl-ethanol-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b170059#s-1-3-methoxyphenyl-ethanol-chemical-structure-and-stereochemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b170059?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

